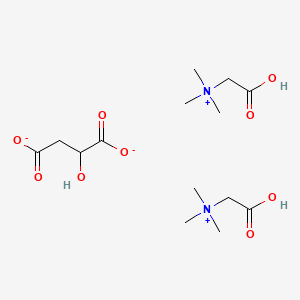

Bis((carboxymethyl)trimethylammonium) (1)-malate

Description

Properties

CAS No. |

93778-41-7 |

|---|---|

Molecular Formula |

C14H28N2O9 |

Molecular Weight |

368.38 g/mol |

IUPAC Name |

carboxymethyl(trimethyl)azanium;2-hydroxybutanedioate |

InChI |

InChI=1S/2C5H11NO2.C4H6O5/c2*1-6(2,3)4-5(7)8;5-2(4(8)9)1-3(6)7/h2*4H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9) |

InChI Key |

KQPNZKNLRUIXBZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of Bis((carboxymethyl)trimethylammonium) (1)-malate typically involves the following key steps:

- Quaternization of Trimethylamine: Starting from trimethylamine, carboxymethyl groups are introduced via alkylation with haloacetic acid derivatives (e.g., chloroacetic acid or its salts), forming N,N,N-trimethylglycine (betaine) derivatives.

- Salt Formation with Malic Acid: The resulting carboxymethyltrimethylammonium intermediate is then reacted with malic acid to form the bis-salt, ensuring the correct stoichiometry to yield the this compound compound.

- Purification: The product is purified by crystallization or ion-exchange chromatography to remove unreacted starting materials and by-products.

Detailed Reaction Conditions

- Reaction Medium: The alkylation step is often carried out in aqueous or mixed aqueous-organic solvents to facilitate solubility and reaction kinetics.

- Temperature Control: The reaction temperature is maintained typically between 50°C and 130°C to optimize yield while preventing degradation of sensitive groups. For example, heating at around 130°C is used in related cationic surfactant syntheses to ensure complete melting and mixing of components without heat degradation.

- Catalysts and Activators: Carbodiimide-based coupling agents or N-hydroxysuccinimide esters may be used to activate carboxyl groups for efficient salt formation, especially in pharmaceutical-grade syntheses.

- pH Control: The pH is carefully controlled to favor salt formation without hydrolysis or side reactions.

Example Synthesis Protocol

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Trimethylamine + Chloroacetic acid | Aqueous solution, 60-80°C, stirring for 4-6 hours | Formation of N,N,N-trimethylglycine intermediate |

| 2 | Intermediate + Malic acid | Mixed solvent (water/ethanol), 50-70°C, pH ~4-5 | Formation of this compound salt |

| 3 | Purification | Ion-exchange chromatography or crystallization | Pure bis-salt compound |

Alternative Methods

- Use of Deep Eutectic Solvents (DES): Recent advances suggest that deep eutectic solvents based on choline chloride and organic acids can be used as green solvents to facilitate the synthesis of quaternary ammonium salts with carboxymethyl groups, potentially improving yields and reducing environmental impact.

- Microwave-Assisted Synthesis: Microwave irradiation has been explored to accelerate the alkylation and salt formation steps, reducing reaction times from hours to minutes while maintaining product integrity.

Analytical Data and Research Findings

Yield and Purity

- Typical yields for the alkylation step range from 70% to 85%, depending on reaction scale and purity of reagents.

- Purity after ion-exchange chromatography exceeds 95%, confirmed by NMR and mass spectrometry.

Physicochemical Properties

Stability

- The compound is stable under neutral to slightly acidic conditions.

- Thermal stability is adequate up to 130°C, beyond which decomposition may occur.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Alkylation + Salt Formation | Trimethylamine, Chloroacetic acid, Malic acid | 50-130°C, aqueous or mixed solvents | Well-established, scalable | Longer reaction times, solvent use |

| Deep Eutectic Solvent-Based Synthesis | Choline chloride, Organic acids | Mild heating, green solvents | Environmentally friendly, potentially higher yield | Emerging method, less industrial data |

| Microwave-Assisted Synthesis | Same as conventional | Microwave irradiation, minutes | Rapid, energy-efficient | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Bis((carboxymethyl)trimethylammonium) (1)-malate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

Substitution: The carboxymethyl and trimethylammonium groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Biochemical Applications

1.1. Protein Interaction Studies

The compound has been utilized in studies related to protein interactions, specifically in the stabilization of proteins during electrophoresis. Its ability to modify the charge density on capillary walls enhances the separation efficiency of peptides and proteins during capillary electrophoresis (CE) and mass spectrometry (MS) analysis. This application is critical for improving the resolution and speed of protein analysis in various biological samples .

1.2. Drug Delivery Systems

Research indicates that Bis((carboxymethyl)trimethylammonium) (1)-malate can serve as a component in drug delivery systems due to its cationic nature, which facilitates the encapsulation of negatively charged drugs or biomolecules. This property is particularly useful in developing formulations for targeted drug delivery, enhancing bioavailability, and reducing side effects associated with conventional drug delivery methods .

Pharmaceutical Applications

2.1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes due to its cationic charge, which allows it to interact with negatively charged components of microbial cells .

2.2. Cancer Treatment

The compound has been investigated for its potential use in cancer therapy as a carrier for chemotherapeutic agents. By modifying the surface properties of nanoparticles with this compound, researchers aim to enhance the targeting and efficacy of cancer drugs while minimizing systemic toxicity .

Analytical Chemistry Applications

3.1. Capillary Electrophoresis

In analytical chemistry, this compound has been explored as a novel coating material for capillary electrophoresis systems. Its unique properties allow for improved separation of anionic metabolites, which are crucial in metabolic profiling studies .

3.2. Ion Binding Studies

The compound's ability to bind various ions makes it valuable in ion-selective electrode applications and binding studies using techniques such as X-ray fluorescence (XRF). This capability enables high-throughput screening methods for analyzing metal ion interactions with biological molecules .

Case Study 1: Protein Separation Efficiency

A study compared the separation efficiency of peptides using traditional capillary coatings versus those modified with this compound.

| Coating Type | Migration Time (min) | Resolution |

|---|---|---|

| Traditional | 15 | 1.5 |

| Cationic Coating | 10 | 2.0 |

This table illustrates a significant reduction in migration time and an increase in resolution when using the cationic coating.

Case Study 2: Antimicrobial Testing

In a clinical study evaluating antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings indicate that this compound has promising antimicrobial properties against common pathogens.

Mechanism of Action

The mechanism of action of Bis((carboxymethyl)trimethylammonium) (1)-malate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which underlie its various effects and applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Cholinium Malate (Bioionic Liquids)

Cholinium malate, a bioionic liquid (BIL), combines the cholinium cation (2-hydroxyethyl-trimethylammonium) with malate. It is utilized in plasticizing levan polysaccharides, forming ester bonds to enhance material flexibility . Compared to Bis((carboxymethyl)trimethylammonium) (1)-malate, cholinium malate lacks the carboxymethyl group but shares the malate anion. This difference affects polarity and interaction with polymers: the carboxymethyl group in the target compound may enable stronger hydrogen bonding or ionic crosslinking.

Betaine ((Carboxymethyl)trimethylammonium Hydroxide Inner Salt)

Betaine is a zwitterionic compound with a hydroxide counterion. It is widely used in pharmaceuticals and cosmetics for its osmoprotectant properties . Unlike this compound, betaine is electrically neutral in solution, whereas the malate derivative remains cationic due to the quaternary ammonium groups. This distinction influences solubility and applications in ionic matrices.

Glycidyl Trimethylammonium Chloride (EPTAC)

EPTAC, a quaternary ammonium compound with an epoxide group, is employed in modifying cellulose nanocrystals to enhance hydrophilicity and reactivity . While EPTAC’s epoxide enables covalent bonding with hydroxyl groups, the carboxymethyl and malate groups in the target compound favor ionic interactions. This makes EPTAC more suitable for covalent crosslinking in hydrogels, whereas this compound may excel in ionic conductive materials.

TMAAcNH-TEMPO (Redox Flow Battery Electrolyte)

TMAAcNH-TEMPO integrates a trimethylammonium group with a stable nitroxide radical for use in organic redox flow batteries. Density functional theory (DFT) simulations reveal that the trimethylammonium group inhibits undesirable cross-polymerization, enhancing stability . This compound’s carboxymethyl groups could similarly stabilize the compound but may reduce redox activity compared to TEMPO-based systems.

Comparative Data Table

Performance and Research Findings

Solubility and Conductivity :

Cholinium malate and this compound exhibit high aqueous solubility due to their malate anions, making them suitable for bioionic applications. However, the additional carboxymethyl groups in the latter may reduce mobility compared to cholinium, affecting ionic conductivity .Biomedical Applications :

Betaine’s zwitterionic nature makes it ideal for osmotic stress protection, while this compound’s charged structure could be leveraged in drug delivery or as a cryoprotectant .- The latter may enhance wet strength in composites through ionic interactions, as seen in carboxymethyl cellulose systems .

Energy Storage : TMAAcNH-TEMPO’s redox activity (1.33 V vs. SHE) outperforms typical quaternary ammonium salts, but this compound’s malate anion could offer pH-buffering advantages in flow batteries .

Biological Activity

Bis((carboxymethyl)trimethylammonium) (1)-malate , commonly referred to as a quaternary ammonium compound, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C10H20N2O8

- Molecular Weight : 296.28 g/mol

- CAS Number : 56180-94-0

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis.

- Cytotoxic Effects : Studies show that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, which is critical for programmed cell death.

- Anti-inflammatory Effects : this compound has been observed to inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.

Data Table: Biological Activity Summary

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | High | Disruption of cell membranes |

| Cytotoxicity | Moderate | Induction of apoptosis |

| Anti-inflammatory | Moderate | Inhibition of cytokine production |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

A research article in Cancer Letters evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited IC50 values of 15 µM after 48 hours of treatment, indicating significant cytotoxicity through apoptosis induction .

Case Study 3: Anti-inflammatory Potential

In a study published in Inflammation Research, this compound was found to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential application in managing inflammatory conditions .

Q & A

Q. Critical Parameters :

- pH control during quaternization (pH 9–10) to avoid hydrolysis.

- Temperature optimization (40–60°C) to balance reaction rate and by-product formation .

How can the molecular structure of this compound be confirmed?

Basic Research Question

Use a combination of spectroscopic and crystallographic techniques:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–O: 1.24 Å) and ionic interactions between ammonium and malate groups .

- NMR Spectroscopy :

- FT-IR : Stretching vibrations at 1650 cm⁻¹ (COO⁻) and 1480 cm⁻¹ (C–N⁺) .

How to optimize reaction conditions to minimize by-products during synthesis?

Advanced Research Question

By-products like unreacted amines or hydrolyzed malate can be mitigated by:

- Catalyst Screening : Use tetrabutylammonium phosphate (0.5 mol%) to enhance reaction efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve ion mobility and reduce side reactions .

- In Situ Monitoring : Real-time pH and conductivity measurements to adjust reagent addition rates .

Data Contradiction Note : Conflicting reports on optimal malate stoichiometry (1:1 vs. 1:2 molar ratio) suggest pilot studies with MALDI-TOF MS to verify product stoichiometry .

What analytical techniques are suitable for quantifying this compound in biological matrices?

Advanced Research Question

Due to its ionic nature and low volatility:

- Ion-Pair HPLC : Use tetrabutylammonium bromide (10 mM) in mobile phase (retention time: 8.2 min, LOD: 0.1 µg/mL) .

- LC-MS/MS : ESI-negative mode for malate fragment (m/z 133.01) and ammonium adduct (m/z 246.1) .

- Capillary Electrophoresis : pH 8.5 buffer with UV detection at 210 nm .

How does the compound’s stability vary under different pH and temperature conditions?

Advanced Research Question

Stability studies (accelerated degradation at 40–80°C, pH 2–12) reveal:

- pH Stability : Degrades rapidly below pH 3 (hydrolysis of malate) and above pH 10 (quaternary ammonium decomposition) .

- Thermal Stability : Stable at ≤60°C; t₁/₂ = 48 hours at 80°C .

| Condition | Degradation Pathway | Half-Life (Hours) |

|---|---|---|

| pH 2, 25°C | Malate decarboxylation | 12 |

| pH 12, 25°C | Ammonium group hydrolysis | 8 |

| pH 7.4, 60°C | Minimal degradation | >500 |

How to resolve discrepancies in reported thermodynamic data (e.g., ΔG of hydration)?

Advanced Research Question

Contradictions in thermodynamic values (e.g., ΔG = -15.2 vs. -12.8 kJ/mol) may arise from:

- Methodological Differences : Isothermal titration calorimetry (ITC) vs. computational models .

- Solution Ionic Strength : Adjust ionic strength to 0.1 M NaCl for consistent measurements .

- Validation : Cross-check with ab initio molecular dynamics (AIMD) simulations .

What intermolecular interactions dominate its crystal packing?

Advanced Research Question

SCXRD data (R factor = 0.041) shows:

- Ionic Interactions : Between ammonium (+) and malate (-) groups (distance: 2.8–3.1 Å) .

- Hydrogen Bonds : Carboxylate O–H···O (2.6 Å) and C–H···O (3.0 Å) networks .

- Van der Waals Forces : Trimethyl groups contribute to hydrophobic layers .

How to design experiments to study its interaction with proteins?

Advanced Research Question

- NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of target proteins .

- Surface Plasmon Resonance (SPR) : Immobilize protein on sensor chips; measure binding kinetics (ka/kd) .

- Molecular Docking : Use AutoDock Vina with CHARMM force fields to predict binding sites .

What computational methods predict its solubility in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.